rac alpha-Lipoic Acid-d5
Overview
Description
“rac alpha-Lipoic Acid-d5” is a labelled analog of “rac alpha-Lipoic Acid”, which is an antioxidant and fat-metabolism stimulator . It is a bioactive small molecule and is part of the Lipoic Acid API family . The product is available in a neat format .
Molecular Structure Analysis
The molecular formula of “rac alpha-Lipoic Acid-d5” is C8H9D5O2S2 . Its molecular weight is 211.36 .Physical And Chemical Properties Analysis
“rac alpha-Lipoic Acid-d5” appears as a yellow solid .Scientific Research Applications
Antioxidant Properties
α-Lipoic acid is a naturally occurring compound with potent antioxidant properties that helps protect cells and tissues from oxidative stress . It plays a crucial role in mitochondrial bioenergetic reactions . The sulfhydryl (-SH) group of molecules has the greatest electron donating activity, which would be responsible for the antioxidant potential and free radical scavenging activity .
Nanotechnology Applications
The incorporation of α-Lipoic acid into nanoplatforms can affect factors like bioavailability, stability, reactivity, and targeted delivery . Nanoformulations of α-Lipoic acid can significantly enhance its solubility and absorption, making it more bioavailable . The engineering of α-Lipoic acid to produce poly (α-lipoic acid) nanoparticles holds promise as an effective drug delivery system .
Neurodegenerative Diseases
Another potential application of R-ALA is in the management of neurodegenerative diseases , such as Alzheimer’s and Parkinson’s disease .
Diabetes Management
Several studies have shown that R-ALA supplementation can improve insulin sensitivity and glucose uptake, which may be beneficial for individuals with insulin resistance or type 2 diabetes .
Weight Loss
R-ALA may also support weight loss efforts by improving glucose metabolism and enhancing energy production .
Mechanism of Action
Target of Action
Rac Alpha-Lipoic Acid-d5, also known as thioctic acid, is a potent biological antioxidant and a naturally occurring cofactor of mitochondrial dehydrogenase complexes . It primarily targets the glucose transporters GLUT1 and GLUT4 in 3T3-L1 adipocytes and L6 myotubes . These transporters play a crucial role in regulating glucose uptake in cells, thereby influencing energy metabolism .
Mode of Action
Rac Alpha-Lipoic Acid-d5 interacts with its targets, GLUT1 and GLUT4, by enhancing their translocation from an internal membrane fraction to the plasma membrane . This action mimics insulin, leading to increased glucose uptake in cells . Furthermore, it can be enzymatically reduced in vivo, resulting in the formation of two highly reactive vicinal sulfhydryl groups .
Biochemical Pathways
Rac Alpha-Lipoic Acid-d5 is involved in several biochemical pathways where the redox state is meaningful . Its pivotal action is its antioxidant activity due to its ability to scavenge and inactivate free radicals . It also acts as a metal chelator, regenerates endogenous antioxidants such as vitamins C and E, and modulates the signaling transduction of several pathways .
Pharmacokinetics
The pharmacokinetics of Rac Alpha-Lipoic Acid-d5 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is reduced intracellularly by several enzymes and released as dihydrolipoic acid into the extracellular milieu . It is characterized by pharmacokinetic limitations that reduce its therapeutic efficacy, such as reduced solubility, lack of gastric stability, and hepatic degradation .
Result of Action
The molecular and cellular effects of Rac Alpha-Lipoic Acid-d5’s action are significant. It has been shown to lower blood glucose in diabetic animals . It enhances glucose uptake and stimulates the translocation of GLUT1 and GLUT4, mimicking insulin action . This results in improved glucose metabolism and potential beneficial effects in both prevention and treatment of free-radical mediated diseases .
Safety and Hazards
properties
IUPAC Name |
5,5-dideuterio-5-(3,4,4-trideuteriodithiolan-3-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/i3D2,5D2,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBQKNBQESQNJD-KEDGJJNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CSSC1([2H])C([2H])([2H])CCCC(=O)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675992 | |
Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189471-66-6 | |
Record name | 5-[(3,4,4-~2~H_3_)-1,2-Dithiolan-3-yl](5,5-~2~H_2_)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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